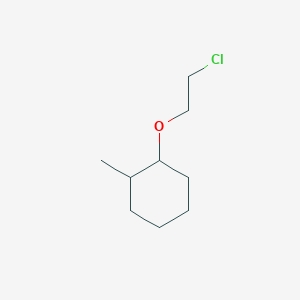

1-(2-Chloroethoxy)-2-methylcyclohexane

説明

Context and Significance within Organic Chemistry

1-(2-Chloroethoxy)-2-methylcyclohexane belongs to a class of compounds that are of interest in synthetic organic chemistry. The presence of both an ether linkage and a chloro group on a substituted cyclohexane (B81311) ring provides multiple sites for potential chemical transformations. Halogenated ethers, in general, are recognized for their role as intermediates in various synthetic pathways. wikipedia.org The chloroethoxy side chain, for instance, could potentially be involved in nucleophilic substitution or elimination reactions, while the ether bond can undergo cleavage under strong acidic conditions. libretexts.org

The stereochemistry of the substituted cyclohexane ring, with a methyl group at the 2-position, introduces elements of conformational analysis that are crucial in understanding the reactivity and properties of such molecules. The orientation of the substituents (axial or equatorial) can significantly influence the outcome of chemical reactions. pressbooks.pub

Overview of Structural Class: Cyclic Ethers and Halogenated Alkanes

This compound is characterized by two key functional groups that define its chemical behavior: a cyclic ether and a halogenated alkane.

Cyclic Ethers: Ethers are organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. When the carbon atoms of the alkyl groups are part of a ring structure that also includes the ether oxygen, the compound is known as a cyclic ether. These compounds are generally stable and are often used as solvents in chemical reactions due to their relative inertness. libretexts.org However, they can participate in specific reactions, most notably cleavage of the carbon-oxygen bond by strong acids. libretexts.org The synthesis of ethers, including cyclic variants, is often achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orglumenlearning.com

Halogenated Alkanes: These are alkane chains that contain one or more halogen atoms. The presence of a halogen, such as chlorine in the case of this compound, introduces a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This functional group is a cornerstone of synthetic organic chemistry, enabling a wide array of transformations including substitution and elimination reactions. wikipedia.org Halogenated ethers find applications in various fields, including their use as flame retardants and in the synthesis of polymers. wikipedia.org

Compound Properties

While specific experimental data for this compound is scarce, some basic properties can be identified.

| Property | Value | Source |

| Molecular Formula | C9H17ClO | scbt.com |

| Molecular Weight | 176.68 g/mol | scbt.com |

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloroethoxy)-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPLQHPIDIZPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 2 Chloroethoxy 2 Methylcyclohexane and Analogues

Elucidation of Reaction Pathways for Halogenated Ethers

Halogenated ethers, such as 1-(2-Chloroethoxy)-2-methylcyclohexane, are susceptible to a range of reactions, primarily dictated by the nature of the attacking species, the solvent, and the stereochemistry of the substrate.

Nucleophilic Substitution (SN1, SN2) and Elimination (E1, E2) Processes

Nucleophilic substitution and elimination reactions are often in competition. The outcome is heavily influenced by the reaction conditions and the structure of the substrate.

SN2 and E2 Reactions:

Bimolecular substitution (SN2) and elimination (E2) are concerted processes that are favored by strong, unhindered nucleophiles/bases. In the case of this compound, an SN2 reaction would involve the direct displacement of the chloride ion by a nucleophile. However, the secondary nature of the carbon bearing the chlorine atom makes it also susceptible to E2 elimination.

The stereochemistry of the cyclohexane (B81311) ring plays a crucial role in E2 reactions. For the reaction to occur, the hydrogen atom to be abstracted and the leaving group (chloride) must be in an anti-periplanar arrangement. This requirement dictates the regioselectivity of the elimination.

For instance, in the analogous cis- and trans-1-chloro-2-methylcyclohexane systems, different major elimination products are observed due to conformational constraints. In the cis-isomer, the chlorine and methyl groups are on the same side of the ring. For the more stable conformation with an equatorial methyl group, the chlorine is in an axial position, allowing for two possible anti-periplanar β-hydrogens for elimination, leading predominantly to the more substituted Zaitsev product, 1-methylcyclohexene. Conversely, in the trans-isomer, the more stable conformation has both the chlorine and methyl groups in equatorial positions. To achieve the necessary axial orientation for the chlorine to undergo E2 elimination, the ring must flip to a less stable conformation. In this conformation, there is only one axial β-hydrogen available, leading to the formation of the less substituted Hofmann product, 3-methylcyclohexene.

These principles can be extended to this compound. The conformational preferences of the 2-methyl and 1-(2-chloroethoxy) groups will determine the available anti-periplanar hydrogens and thus the regiochemical outcome of the E2 reaction.

SN1 and E1 Reactions:

Unimolecular substitution (SN1) and elimination (E1) proceed through a carbocation intermediate and are favored by polar protic solvents and weak nucleophiles/bases. The formation of a secondary carbocation from this compound is possible, which can then be attacked by a nucleophile (SN1) or lose a proton (E1) to form an alkene.

Heating a reaction generally favors elimination over substitution. The E1 reaction, like the E2 reaction, typically follows Zaitsev's rule, leading to the more substituted alkene. However, the potential for carbocation rearrangements must always be considered in SN1 and E1 mechanisms.

A summary of the factors influencing these competing pathways is presented in the table below.

| Reaction Type | Substrate | Nucleophile/Base | Solvent | Key Feature |

| SN2 | Methyl > 1° > 2° | Strong, unhindered | Polar aprotic | Concerted, inversion of stereochemistry |

| SN1 | 3° > 2° | Weak | Polar protic | Stepwise, carbocation intermediate, racemization |

| E2 | 3° > 2° > 1° | Strong, hindered | Polar aprotic | Concerted, anti-periplanar geometry required |

| E1 | 3° > 2° | Weak | Polar protic | Stepwise, carbocation intermediate, Zaitsev's rule |

Radical-Mediated Mechanisms in C-X Bond Functionalization

The carbon-chlorine (C-Cl) bond in this compound can also undergo homolytic cleavage to form a radical intermediate. This can be initiated by heat, UV light, or a radical initiator.

Free radical halogenation of alkanes is a well-known process. In the case of an analogue like methylcyclohexane, radical chlorination leads to a mixture of products, with a preference for substitution at the tertiary carbon to form the more stable tertiary radical, yielding 1-chloro-1-methylcyclohexane as a major product. Bromination is more selective than chlorination for the tertiary position due to the greater stability of the tertiary radical.

For this compound, radical-mediated processes could involve either the C-Cl bond of the chloroethoxy side chain or the C-H bonds on the cyclohexane ring. The presence of the ether oxygen can also influence the regioselectivity of radical attack on the ring. The direct functionalization of C-H bonds adjacent to the ether oxygen via radical mechanisms is a known transformation. This can be achieved through hydrogen atom transfer (HAT) processes, for example, using photoredox catalysis to generate reactive radicals that can abstract a hydrogen atom from the ether.

Solvolysis Mechanisms of Halogenated Compounds

Solvolysis is a reaction in which the solvent acts as the nucleophile. For this compound in a polar protic solvent like water or ethanol, solvolysis would proceed via an SN1/E1 mechanism. The rate-determining step is the formation of the secondary carbocation.

Mechanistic Aspects of Ether Bond Formation and Cleavage

The ether linkage in this compound can also be involved in various chemical transformations.

Intramolecular Reactions Leading to Cyclic Ethers

Under basic conditions, a molecule containing both a hydroxyl group and a leaving group can undergo an intramolecular Williamson ether synthesis to form a cyclic ether. While this compound itself does not possess a hydroxyl group, a related compound, 2-(2-chloroethoxy)cyclohexan-1-ol, could undergo such a reaction. The alkoxide formed upon deprotonation of the alcohol would act as an internal nucleophile, displacing the chloride to form a fused bicyclic ether. The facility of such ring closures is dependent on the size of the ring being formed, with 5- and 6-membered rings being the most favorable.

Oxidative Degradation Mechanisms of Alkyl Ethers

The C-O bond in ethers is generally stable but can be cleaved under harsh acidic conditions, often with strong acids like HI or HBr. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Ethers are also susceptible to oxidation, particularly at the C-H bonds adjacent to the ether oxygen. This can occur via radical mechanisms, often initiated by light and air (autoxidation) to form hydroperoxides. More controlled oxidation can be achieved with various oxidizing agents. The initial step often involves the abstraction of a hydrogen atom from the α-carbon to form a radical, which can then react further. For this compound, oxidation could potentially occur at the methylene group of the ethoxy substituent or at the C-1 position of the cyclohexane ring.

Polymerization Mechanisms of Chloroethyl Vinyl Ethers

The polymerization of chloroethyl vinyl ethers, particularly 2-chloroethyl vinyl ether (CEVE), proceeds through various mechanisms, with cationic polymerization being a primary route due to the electron-donating nature of the ether substituent. mdpi.com Mechanistic investigations have provided insights into the kinetics, thermodynamics, and reactivity of these monomers in both homopolymerization and copolymerization systems.

Cationic Polymerization Kinetics and Thermodynamics

The kinetics of the cationic polymerization of 2-chloroethyl vinyl ether (CEVE) are significantly influenced by reaction conditions such as the solvent and temperature. itu.edu.trtandfonline.com Studies on the electroinitiated cationic polymerization of CEVE have demonstrated that the choice of solvent plays a crucial role in determining the rate and yield of the polymerization process. itu.edu.trtandfonline.com This is largely attributed to the chain-transfer constants of the solvents. itu.edu.tr

In a comparative study using dichloromethane (DM) and acetonitrile (AN), it was found that the polymerization of CEVE was twice as fast in DM as in AN. tandfonline.com The differing polymerization rates are linked to the chain-transfer constants of these solvents. itu.edu.tr Solvents with small chain-transfer constants are generally preferred for cationic polymerization to maximize reaction rate and yield. itu.edu.tr

Temperature is another critical factor governing the polymerization kinetics, and its effect can be solvent-dependent. itu.edu.trtandfonline.com

In Dichloromethane (DM): A decrease in temperature leads to a substantial increase in the monomer consumption rate, and consequently, the polymerization rate. itu.edu.tr This inverse relationship between temperature and rate is also observed in the post-polymerization kinetics in DM. itu.edu.trtandfonline.com High conversion rates for CEVE can be achieved in DM at temperatures below 0°C, a behavior attributed to the small chain-transfer constant of DM. itu.edu.trtandfonline.com

In Acetonitrile (AN): The opposite trend is observed. itu.edu.trtandfonline.com Lowering the temperature in AN results in a lower rate of monomer consumption, indicating a decrease in the polymerization rate. itu.edu.tr

This behavior underscores the complex interplay between solvent properties and temperature in controlling the kinetics of cationic polymerization of chloroethyl vinyl ethers. While these studies provide a detailed understanding of the kinetics, specific thermodynamic parameters for the polymerization of this compound are not extensively detailed in the available literature. However, the general principles of cationic polymerization thermodynamics, such as the exothermicity of the propagation step, are expected to apply.

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are essential for predicting the composition and structure of copolymers. In the context of chloroethyl vinyl ethers, these ratios have been determined for copolymerization with other vinyl monomers, revealing the relative reactivity of the monomers towards the propagating chain ends.

One such system is the radical statistical copolymerization of N-vinylpyrrolidone (NVP) with 2-chloroethyl vinyl ether (CEVE) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net The reactivity ratios were calculated using various methods, including the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdos methodologies, as well as the COPOINT computer program. mdpi.com The results indicated a significant difference in reactivity, with NVP being the much more active monomer in this pair. mdpi.com This suggests that during copolymerization, NVP will preferentially homopolymerize before CEVE is gradually incorporated into the chain, potentially leading to gradient or pseudo-diblock copolymer structures. mdpi.com

Another studied system involves the cationic copolymerization of methyl vinyl ether (MVE) with CEVE. mdpi.com The reactivity ratios in this case show that CEVE is a less reactive monomer than MVE, although the difference is not as pronounced as with NVP. mdpi.com This suggests a tendency towards a more random incorporation of the two monomers into the copolymer chain. mdpi.com

The following table summarizes the reported reactivity ratios for these copolymerization systems.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Polymerization System |

| N-vinylpyrrolidone (NVP) | 2-chloroethyl vinyl ether (CEVE) | 10.90 | 0.06 | Radical RAFT |

| Methyl vinyl ether (MVE) | 2-chloroethyl vinyl ether (CEVE) | 0.76 | 0.46 | Cationic |

Data sourced from references mdpi.commdpi.com.

These reactivity ratios are critical for designing copolymers with specific compositions and microstructures, which in turn dictate their physical and chemical properties. The lower reactivity of CEVE compared to NVP and MVE is a key finding from these mechanistic investigations.

Computational Chemistry and Theoretical Studies of Chloroethoxycyclohexane Systems

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Through methods rooted in molecular orbital (MO) theory, it is possible to describe the distribution of electrons within the molecule, which in turn governs its reactivity. duke.edu

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com These two orbitals, the "frontier orbitals," are the most important for predicting how a molecule will react. numberanalytics.com The energy and spatial distribution of the HOMO are associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its capacity to act as an electrophile or electron acceptor. youtube.com

For a molecule like 1-(2-Chloroethoxy)-2-methylcyclohexane, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the oxygen and chlorine atoms. These electron-rich centers are the primary sites for donation into the LUMO of an electrophile. Conversely, the LUMO would be distributed across the sigma antibonding orbitals of the molecule, particularly influenced by the electron-withdrawing chloroethoxy group.

The energy gap between the HOMO and LUMO is a critical parameter for predicting molecular reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. numberanalytics.com Computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. researchgate.net

Table 1: Representative FMO Energy Data for Related Systems Note: Data for the specific title compound is not readily available in published literature; these values for analogous simple molecules illustrate the principles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Cyclohexane (B81311) | -10.8 | 4.5 | 15.3 |

| Methylcyclohexane | -10.6 | 4.4 | 15.0 |

| Chlorocyclohexane | -10.9 | 1.5 | 12.4 |

This interactive table is based on generalized data to illustrate FMO concepts.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govresearchgate.net The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color spectrum to indicate different potential regions. preprints.org

Red/Yellow Regions : Indicate negative electrostatic potential, arising from an excess of electron density. These areas are characteristic of lone pairs or π-systems and are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, resulting from a relative deficiency of electrons, typically around hydrogen atoms or electron-poor centers. These sites are attractive to nucleophiles. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen and chlorine atoms due to their high electronegativity and lone pairs of electrons. These would be the most likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the cyclohexane ring and the methyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net MEP analysis is crucial for understanding non-covalent interactions and predicting how the molecule will orient itself when approaching other molecules. mdpi.com

While FMO and MEP analyses describe the reactivity of the ground-state molecule, Spin Density Distribution (SDD) studies are used to understand the structure and reactivity of open-shell species, such as radical intermediates. If this compound were to form a radical (for example, through the abstraction of a hydrogen or chlorine atom), the unpaired electron would not be localized on a single atom but would be distributed across the molecule.

Computational calculations can map this spin density, revealing the atoms or regions with the highest concentration of the unpaired electron. The areas with the highest spin density are the most likely sites for subsequent reactions, such as bond formation with another radical or a neutral molecule. This analysis is vital for predicting the regioselectivity of radical reactions involving chloroethoxycyclohexane systems.

Conformational Analysis and Molecular Dynamics of Cyclohexane Derivatives

Cyclohexane derivatives are not static, planar structures but exist predominantly in dynamic chair conformations to minimize steric and torsional strain. utexas.edu The orientation of substituents on the ring significantly impacts the molecule's stability and reactivity.

For a disubstituted cyclohexane like this compound, the substituents can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub Through a process called a "ring flip," these conformations can interconvert. However, the two chair conformations are typically not equal in energy. libretexts.org

The primary destabilizing factor in chair conformations is the 1,3-diaxial interaction, a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com To minimize this strain, bulky substituents preferentially occupy the more spacious equatorial position. libretexts.orgyoutube.com

The relative stability of conformers can be quantified by their difference in Gibbs free energy (ΔG). This energy difference is related to the steric demands of the substituents, often expressed as "A-values," which represent the energy cost of placing a substituent in the axial position. sapub.org For this compound, both cis and trans isomers exist, each with its own set of conformational equilibria.

In the cis isomer, one substituent is axial and the other is equatorial. A ring flip swaps their positions. The more stable conformer will have the bulkier group in the equatorial position. vaia.com

In the trans isomer, the substituents are either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is almost always significantly more stable due to the avoidance of 1,3-diaxial interactions. openstax.orglibretexts.org

By comparing the sum of A-values and considering gauche interactions between adjacent substituents, the equilibrium ratio of the conformers can be predicted.

Table 2: Steric Strain A-Values for Relevant Substituents

| Substituent | A-Value (kJ/mol) | Description |

|---|---|---|

| -CH₃ (Methyl) | 7.6 | Energy cost for axial placement due to 1,3-diaxial interactions. libretexts.org |

| -Cl (Chloro) | 2.1 | Lower steric demand than a methyl group. |

| -OCH₃ (Methoxy) | 2.5 | Similar in size to a chloro group. |

This interactive table uses established A-values to predict conformational preferences. Based on these values, the 2-chloroethoxy group is expected to have a slightly larger A-value than the methyl group, making it the bulkier substituent that more strongly prefers the equatorial position.

The 1- and 2-positions of the cyclohexane ring in this compound are stereocenters. This means the molecule is chiral and can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the chloroethoxy and methyl groups defines the molecule's stereochemistry.

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. nih.gov Computational studies can model these interactions, which are governed by the precise spatial fit and non-covalent forces between a chiral host and a chiral guest molecule. acs.org The well-defined conformations of substituted cyclohexanes make them excellent scaffolds for designing molecules capable of enantioselective recognition. researchgate.net

Molecular dynamics simulations and docking studies can predict the preferred binding orientation and calculate the interaction energies between a specific stereoisomer of this compound and a chiral receptor. These studies reveal that subtle differences in the spatial arrangement of the substituents (e.g., axial vs. equatorial, or the relative orientation in cis vs. trans isomers) can lead to significant differences in binding affinity, forming the basis for chiral separations and asymmetric synthesis. researchgate.net

Computational and Theoretical Insights into this compound Remain Unexplored

Despite the significant advancements in computational chemistry for elucidating reaction mechanisms and predicting stereochemical outcomes, a thorough review of scientific literature reveals a notable absence of specific theoretical studies on the compound This compound . While the methodologies outlined for such a study are well-established in the field of computational and theoretical chemistry, their direct application to this particular chloroethoxycyclohexane system has not been documented in available research.

Quantum chemical methods are powerful tools for predicting reaction mechanisms by characterizing transition states and calculating reaction barriers. orientjchem.org These computational approaches allow chemists to model molecular structures and interpret experimental results with increasing accuracy. e3s-conferences.org The process typically involves locating transition state structures, which are first-order saddle points on the potential energy surface, to understand the energy profile of a reaction. ucsb.edu However, no specific transition state characterizations or reaction barrier calculations have been published for reactions involving this compound.

Furthermore, the influence of solvents on reaction energetics is a critical aspect of computational studies, as solvents can significantly alter reaction rates and equilibria. orientjchem.org Computational models, such as implicit and explicit solvation models, are employed to account for these effects. nih.gov The study of solvent effects would be crucial in understanding the behavior of this compound in different chemical environments, yet such specific analyses are not present in the current body of scientific literature.

Similarly, the development of predictive models for stereoselective outcomes is a key area of computational chemistry. escholarship.org These models are essential for designing synthetic routes that yield specific stereoisomers of a product. Given the chiral centers in this compound, computational studies could provide valuable insights into its stereochemical behavior. However, no predictive models for the stereoselective outcomes of reactions involving this compound have been reported.

Role of 1 2 Chloroethoxy 2 Methylcyclohexane As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Diverse Organic Molecules

As a synthetic intermediate, 1-(2-Chloroethoxy)-2-methylcyclohexane offers pathways to a range of more complex molecular architectures. The cyclohexane (B81311) unit provides a rigid, three-dimensional framework, while the chloroethoxy group serves as a handle for introducing further chemical diversity.

Access to Functionally Differentiated Cyclohexane Scaffolds

The preparation of optically active and highly functionalized carbocycles is a significant focus in modern organic chemistry, as these structures are core components of many biologically active compounds. elsevierpure.com Chiral and highly oxygenated cyclohexanes, in particular, are considered versatile building blocks for creating complex natural products. elsevierpure.com

While direct examples involving this compound are not extensively documented in publicly available research, its structure allows for predictable synthetic transformations to generate functionally differentiated cyclohexane scaffolds. The chloroethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Table 1: Potential Synthetic Transformations of this compound

| Reagent/Reaction Type | Functional Group Introduced | Potential Application |

|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for amines via reduction, click chemistry |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Can be hydrolyzed to carboxylic acids or reduced to amines |

| Alkoxides (NaOR') | Ether (-OR') | Modification of side-chain properties |

| Amines (R'₂NH) | Tertiary Amine (-NR'₂) | Introduction of basic centers, further functionalization |

These transformations would yield a library of 2-methylcyclohexane derivatives, each with a unique functional group appended via the ethoxy linker, providing access to diverse molecular shapes and properties essential for medicinal chemistry and materials science.

Integration into Complex Natural Product Synthesis

The total synthesis of natural products is a driving force in organic chemistry, pushing the boundaries of synthetic methodology and enabling access to rare compounds for biological study. nih.govnih.govrsc.org Cyclohexane rings are a common motif in many natural products. elsevierpure.com Synthetic strategies often rely on chiral building blocks to construct these complex architectures. elsevierpure.com

The potential integration of this compound into natural product synthesis would leverage the cyclohexane core as a foundational element. The chloroethoxy side chain could be used to tether the cyclohexane unit to other parts of a target molecule or be transformed into a different functional group required by the final structure. For instance, elimination of the chloroethoxy group could yield a vinyl ether, which could then participate in cycloaddition reactions to build more complex ring systems. While specific examples of its use are not prominent in the literature, its structural motifs are relevant to the broader strategies employed in this field.

Monomer and Polymer Precursor in Materials Science

The vinyl ether moiety is a key functional group in polymer chemistry, readily undergoing cationic polymerization to form poly(vinyl ethers) (PVEs). These polymers have applications as adhesives, coatings, and elastomers. nasa.govmdpi.com The properties of PVEs can be precisely controlled by the nature of the side chain attached to the ether oxygen.

Tailoring Polyvinyl Ether Properties through Copolymerization

Cationic copolymerization is a powerful technique for creating polymers with tailored properties by combining two or more different monomers. acs.org The vinyl ether derived from this compound could serve as a functional monomer in such processes. Its copolymerization with other vinyl ethers, such as n-butyl vinyl ether or 2-hydroxyethyl vinyl ether, would introduce unique structural features into the resulting polymer chain. rsc.orgresearchgate.net

The bulky 2-methylcyclohexyl group would increase the polymer's glass transition temperature (Tg) and modify its solubility and mechanical properties. The pendant chloroethyl group, meanwhile, acts as a reactive site for post-polymerization modification. mdpi.com This allows for the synthesis of a base polymer which can then be further functionalized, for example, by grafting other polymer chains onto it. mdpi.com The statistical copolymerization of n-butyl vinyl ether and the structurally similar 2-chloroethyl vinyl ether (CEVE) has been demonstrated to be an effective method for creating scaffolds for graft copolymers. mdpi.com

Table 2: Predicted Impact of Incorporating 1-(2-vinyloxyethoxy)-2-methylcyclohexane Monomer

| Property | Change upon Incorporation | Rationale |

|---|---|---|

| Glass Transition Temp (Tg) | Increase | Bulky methylcyclohexyl group restricts chain mobility. |

| Hydrophobicity | Increase | The large hydrocarbon ring increases lipophilicity. |

| Chemical Reactivity | Increased Versatility | Chloroethyl groups provide sites for nucleophilic substitution. |

This approach allows for the creation of advanced materials where the properties can be finely tuned for specific applications, such as specialty coatings or biocompatible materials. nih.govinrim.it

Intermediates in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. pageplace.de Host-guest chemistry, a central part of this field, focuses on the design of 'host' molecules with cavities that can bind 'guest' molecules or ions. vt.eduresearchgate.net Crown ethers are classic examples of host molecules, known for their ability to selectively bind cations. pageplace.detdl.org

Functionalization Strategies for Crown Ethers and Analogs

The synthesis of crown ethers often involves the Williamson ether synthesis, where a diol is reacted with a dihalide under basic conditions. researchgate.netvt.edu The chloroethoxy group of this compound makes it an ideal precursor for creating functionalized crown ethers. By reacting it with a polyethylene glycol chain, a crown ether ring can be formed that features a pendant 2-methylcyclohexyl group.

The presence of such a bulky, lipophilic group on the crown ether macrocycle would significantly influence its properties. rsc.orgiipseries.org It would enhance the solubility of the crown ether and its metal complexes in non-polar organic solvents. tdl.org Furthermore, the substituent can affect the conformation of the crown ether ring, potentially altering its binding affinity and selectivity for different guest cations. researchgate.net This principle of functionalization is a key strategy for designing host molecules with specific recognition capabilities for applications in ion sensing, phase-transfer catalysis, and the creation of molecular switches. rsc.orgacs.orgacs.orgresearchgate.net The direct attachment of functional groups to a pre-formed macrocycle is a valuable, though less explored, alternative to building them from substituted precursors. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Chloroethoxy)-2-methylcyclohexane is expected to be complex, with distinct signals corresponding to the protons on the methylcyclohexane ring and the chloroethoxy side chain.

Methylcyclohexane Ring Protons: The protons on the substituted cyclohexane (B81311) ring would appear in the upfield region, typically between 0.8 and 2.0 ppm. The methyl group protons (-CH₃) would likely produce a doublet around 0.9-1.2 ppm, coupled to the adjacent methine proton. The proton on the carbon bearing the ether linkage (C1-H) would be the most deshielded of the ring protons due to the electronegative oxygen atom, likely appearing in the 3.2-3.8 ppm range.

Chloroethoxy Protons: The protons of the chloroethoxy group (-O-CH₂-CH₂-Cl) would exhibit characteristic shifts. The methylene group adjacent to the ether oxygen (-O-CH₂) would be expected around 3.6-3.9 ppm. The methylene group adjacent to the chlorine atom (-CH₂-Cl) would be slightly further downfield, typically in the 3.7-4.0 ppm range. These two groups would likely appear as triplets, coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Methylcyclohexane Ring Carbons: The carbons of the cyclohexane ring would resonate in the 20-50 ppm range. The carbon attached to the methyl group (C2) and the carbon bearing the ether linkage (C1) would be further downfield. The C1 carbon, bonded to the electronegative oxygen, would be significantly deshielded, with an expected chemical shift in the 70-85 ppm range. The methyl carbon itself would appear at a higher field, around 15-25 ppm.

Chloroethoxy Carbons: The carbon atom of the methylene group attached to the ether oxygen (-O-CH₂) is expected in the 65-75 ppm region. The carbon atom bonded to the chlorine (-CH₂-Cl) would be found further upfield, typically in the 40-50 ppm range.

| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ||

|---|---|---|

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclohexane-CH₃ | 0.9 - 1.2 (d) | 15 - 25 |

| Cyclohexane Ring CH₂/CH | 0.8 - 2.0 (m) | 20 - 50 |

| Cyclohexane C1-H (CH-O) | 3.2 - 3.8 (m) | 70 - 85 |

| -O-CH₂- | 3.6 - 3.9 (t) | 65 - 75 |

| -CH₂-Cl | 3.7 - 4.0 (t) | 40 - 50 |

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. emerypharma.com It would be used to trace the connectivity within the methylcyclohexane ring, showing correlations between adjacent protons. For instance, the C1 proton would show a cross-peak to the C2 proton. It would also confirm the coupling between the two methylene groups in the chloroethoxy chain. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm would show a cross-peak to the carbon signal at ~78 ppm, confirming the C1-H and C1 assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different parts of the molecule. A key correlation would be between the protons of the -O-CH₂- group and the C1 carbon of the cyclohexane ring, providing definitive proof of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry (e.g., cis/trans relationship between the methyl group and the chloroethoxy group), NOESY is used. This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. Spatial proximity between the methyl protons and the C1 proton, for example, could help elucidate the dominant conformation and relative stereochemistry of the substituents on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ would confirm the presence of sp³ C-H bonds in the methylcyclohexane ring and the ethyl chain. chemicalbook.comnist.gov

C-O Stretching: The most diagnostic peak for the ether linkage would be a strong C-O stretching absorption, typically found in the 1050-1150 cm⁻¹ region.

C-Cl Stretching: The presence of the alkyl chloride is indicated by a C-Cl stretching vibration, which appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

CH₂ Bending: The CH₂ groups of the cyclohexane ring and the side chain would show characteristic bending (scissoring) vibrations around 1450-1470 cm⁻¹. researchgate.netcolab.ws

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and could aid in analyzing the conformational properties of the molecule in different phases. colab.ws

| Predicted Key IR Absorption Bands for this compound | |

|---|---|

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 2850 - 3000 | C-H (sp³) Stretch |

| 1450 - 1470 | CH₂ Bend (Scissoring) |

| 1050 - 1150 | C-O (Ether) Stretch |

| 600 - 800 | C-Cl Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. For this compound (C₉H₁₇ClO), the molecular weight is 176.09 g/mol .

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 176. A key feature would be the isotopic peak at m/z = 178 (M+2), which is characteristic of chlorine-containing compounds, with an intensity approximately one-third that of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The molecule would likely undergo fragmentation through several predictable pathways. dtic.milfigshare.comlibretexts.org

Alpha-Cleavage: Cleavage of the bond between the cyclohexane ring and the ether oxygen is a probable fragmentation pathway.

Loss of Chloroethyl Group: A significant fragment could arise from the loss of the chloroethyl radical (•CH₂CH₂Cl), resulting in a peak at m/z = 113.

Loss of the Chloroethoxy Group: Cleavage of the C-O bond could lead to the loss of the •OCH₂CH₂Cl radical, generating a cyclohexyl cation fragment.

Ring Fragmentation: The methylcyclohexane ring itself can undergo characteristic fragmentation, leading to a series of smaller ions.

| Predicted Major Mass Spectrometry Fragments for this compound | |

|---|---|

| m/z Value | Possible Fragment Identity |

| 176/178 | [C₉H₁₇ClO]⁺ (Molecular Ion, M⁺/M+2) |

| 113 | [M - CH₂CH₂Cl]⁺ |

| 97 | [C₇H₁₃]⁺ (Methylcyclohexyl cation) |

| 63/65 | [CH₂CH₂Cl]⁺ |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The technique is most sensitive for molecules containing chromophores, such as conjugated π-systems or carbonyl groups. msu.eduutoronto.ca

This compound lacks any significant chromophores. It is a saturated aliphatic ether with an alkyl halide. The electronic transitions available (σ → σ* and n → σ*) require high energy, corresponding to wavelengths in the far-UV region (typically below 200 nm). msu.edu Therefore, the compound is expected to be transparent in the standard UV-Vis range (200-800 nm) and would not exhibit any significant absorption peaks. This technique would primarily be useful for confirming the absence of UV-active impurities or for kinetic studies if the compound were to participate in a reaction that produces a UV-active product.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-Chloroethoxy)-2-methylcyclohexane?

Methodological Answer:

The synthesis typically involves acid-catalyzed nucleophilic substitution or etherification. A modified approach from the synthesis of trans-1-ethoxy-2-methylcyclohexane ( ) can be adapted:

Starting Material : Begin with 2-methylcyclohexanol or 1-methylcyclohexene.

Ether Formation : React with 2-chloroethanol under acidic conditions (e.g., H₂SO₄) to introduce the chloroethoxy group via SN2 mechanism.

Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Key Considerations :

- Steric hindrance from the 2-methyl group may require elevated temperatures (80–100°C) to achieve sufficient reactivity.

- Monitor for competing elimination reactions by controlling protonation steps ( ).

Advanced: How does the chloroethoxy substituent influence the compound’s conformational stability and reactivity?

Methodological Answer:

The chloroethoxy group introduces both electronic and steric effects:

Conformational Analysis :

- The bulky 2-methyl group restricts cyclohexane ring puckering, favoring chair conformations where substituents occupy equatorial positions ( ).

- The chloroethoxy group’s electron-withdrawing Cl atom polarizes adjacent bonds, potentially destabilizing axial conformations ( ).

Reactivity Implications :

- Nucleophilic Substitution : The β-chloroethoxy moiety is susceptible to nucleophilic attack (e.g., by amines or thiols) under basic conditions.

- Oxidative Stability : The ether linkage is resistant to oxidation, but the Cl atom may facilitate radical-mediated degradation ( ).

Experimental Validation :

- Use dynamic NMR to study ring inversion barriers ( ).

- Perform DFT calculations (B3LYP/6-31G**) to compare axial/equatorial energy differences ( ).

Analytical: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ ~1.2–1.5 ppm), chloroethoxy (δ ~3.5–4.0 ppm), and cyclohexane ring protons (δ ~1.5–2.1 ppm). Compare with data for analogous ethers ( ).

- IR : Confirm ether (C-O stretch ~1100 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds ( ).

Chromatography :

- GC-MS : Use a polar column (e.g., DB-5) to resolve isomers; monitor for m/z fragments corresponding to [M-Cl]+ ( ).

- HPLC : Reverse-phase C18 column with UV detection at 210 nm ().

Safety: What precautions are critical when handling this compound?

Methodological Answer:

Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of volatile chloroether vapors ().

- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin ().

Spill Management :

- Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste ().

Storage :

Application: How is this compound utilized in polymer chemistry or drug delivery research?

Methodological Answer:

Polymer Synthesis :

- Crosslinking Agent : The chloroethoxy group can initiate cationic polymerization of epoxides or vinyl monomers ().

- Functional Monomer : Incorporate into polyethers for tunable hydrophobicity ().

Drug Delivery :

- Prodrug Design : The Cl atom allows conjugation with nucleophilic drug moieties (e.g., amines) via SN2 reactions ( ).

- Lipid Nanoparticles : Use as a stabilizer due to its amphiphilic structure ().

Validation :

- Conduct MALDI-TOF MS to confirm polymer end-group functionalization ().

- Assess drug release kinetics using HPLC ( ).

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the yield of this compound?

Methodological Answer:

Mechanistic Control :

- Base Selection : Use weak bases (e.g., K₂CO₃) to favor substitution over elimination ( ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 pathways ( ).

Quantitative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。